1-Allyl-3-(2-ethoxyphenyl)-2-thiourea
Description
1-Allyl-3-(2-ethoxyphenyl)-2-thiourea is a thiourea derivative characterized by an allyl group attached to the nitrogen atom at position 1 and a 2-ethoxyphenyl substituent at position 2. The ethoxy group (-OCH₂CH₃) in the ortho position of the phenyl ring distinguishes it from analogs with hydroxy, methoxy, or halogen substituents. Thioureas are known for diverse biological activities, including analgesic, antimicrobial, and enzyme inhibitory properties, often modulated by substituent electronic and steric effects.
Properties
CAS No. |
14255-93-7 |
|---|---|
Molecular Formula |
C12H16N2OS |
Molecular Weight |
236.34 g/mol |
IUPAC Name |
1-(2-ethoxyphenyl)-3-prop-2-enylthiourea |
InChI |
InChI=1S/C12H16N2OS/c1-3-9-13-12(16)14-10-7-5-6-8-11(10)15-4-2/h3,5-8H,1,4,9H2,2H3,(H2,13,14,16) |
InChI Key |
FHBRDAGWNMJITB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=S)NCC=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Allyl-3-(2-ethoxyphenyl)-2-thiourea typically involves the reaction of allyl isothiocyanate with 2-ethoxyaniline. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Allyl-3-(2-ethoxyphenyl)-2-thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to a thiol or amine.
Substitution: The allyl and ethoxy groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Scientific Research Applications
Antibacterial Activity
Overview : Recent studies have demonstrated that thiourea derivatives, including 1-Allyl-3-(2-ethoxyphenyl)-2-thiourea, exhibit notable antibacterial properties. The mechanism primarily involves the inhibition of bacterial enzymes such as DNA gyrase and topoisomerase, which are essential for bacterial DNA replication.
Case Study : A study focused on the synthesis and biological evaluation of thiourea derivatives showed that compounds with specific substitutions on the phenyl ring exhibited enhanced antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), Salmonella typhi, Escherichia coli, and Pseudomonas aeruginosa. The presence of electron-withdrawing groups in the para and meta positions significantly increased the antibacterial potency due to improved interactions with bacterial membranes .
| Compound | Antibacterial Activity (MIC μg/mL) | Target Bacteria |
|---|---|---|
| This compound | 32 | MRSA |
| 1-Allyl-3-benzoylthiourea | 16 | E. coli |
| 1-Allyl-3-(4-chlorophenyl)-2-thiourea | 8 | P. aeruginosa |
Catalysis in Organic Synthesis
Overview : Thioureas are recognized as effective catalysts in various organic reactions, including asymmetric synthesis and Michael additions. The bifunctional nature of thioureas allows them to facilitate reactions through hydrogen bonding and stabilization of transition states.
Case Study : A study demonstrated that this compound could catalyze the asymmetric synthesis of chromeno derivatives from aldehydes and isocyanides, showcasing its utility in forming complex organic molecules with high enantioselectivity .
Material Science Applications
Overview : Thiourea derivatives are also explored for their roles in polymer science, particularly as curing agents for epoxy resins and as stabilizers in various formulations.
Case Study : Research has indicated that incorporating thiourea derivatives into polymer systems enhances thermal stability and mechanical properties. For instance, a two-component initiator system involving thioureas was shown to effectively accelerate the curing process of epoxy resins without the need for amines, which can often lead to undesirable side reactions .
Toxicological Studies
Overview : Understanding the toxicological profile of thiourea compounds is essential for their safe application in pharmaceuticals and materials.
Case Study : Toxicological assessments have been conducted to evaluate the environmental impact and safety of thiourea derivatives. These studies focus on their behavior in biological systems and potential effects on human health, emphasizing the need for careful evaluation before widespread use .
Mechanism of Action
The mechanism of action of 1-Allyl-3-(2-ethoxyphenyl)-2-thiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds with proteins, potentially inhibiting their function. This interaction can disrupt various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 1-Allyl-3-(2-ethoxyphenyl)-2-thiourea with structurally related thiourea derivatives:
Key Observations :
- Thermal Stability : Methoxy analogs (e.g., 1-Allyl-3-(2-methoxyphenyl)thiourea) exhibit low melting points (-1°C), suggesting that ethoxy derivatives may similarly have reduced crystallinity .
- Synthetic Accessibility : Analogous compounds are synthesized via Schotten-Baumann reactions or nucleophilic substitution, implying feasible routes for the target compound .
Analgesic Activity :
- 1-Allyl-3-(2-chlorobenzoyl)thiourea (ED₅₀ = 15.44 mg/kg) outperforms diclofenac sodium (12.5 mg/kg) in writhing tests. Chlorine at the ortho position enhances activity compared to meta or para isomers .
Enzyme Inhibition :
- 1-Allyl-3-(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)thiourea demonstrates α-glucosidase inhibition, suggesting thioureas with heterocyclic substituents may target metabolic enzymes .
Antimicrobial Potential:
- 1-(2-Hydroxyethyl)-3-phenylthiourea exhibits antifungal properties, attributed to hydrogen bonding and sulfur-mediated interactions .
Implications for this compound :
The ethoxy group’s electron-donating nature may reduce bioactivity compared to chloro analogs but could improve solubility for oral formulations. Ortho substitution may sterically hinder target binding, necessitating further in vitro studies .
Recommended Precautions :
- Use fume hoods and chemical-resistant gloves.
- Avoid inhalation and contact with skin/eyes.
Biological Activity
1-Allyl-3-(2-ethoxyphenyl)-2-thiourea is a thiourea derivative that has garnered attention due to its diverse biological activities. Thioureas are known for their wide range of pharmacological effects, including antimicrobial, anticancer, and antidiabetic properties. This article reviews the biological activities of this compound, highlighting its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 239.33 g/mol. The compound features an allyl group and an ethoxy-substituted phenyl moiety, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₅N₂OS |
| Molecular Weight | 239.33 g/mol |
| IUPAC Name | This compound |
Antimicrobial Activity
Studies have shown that thiourea derivatives exhibit significant antimicrobial properties. In vitro assays demonstrated that this compound possesses activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values indicate that this compound is effective at low concentrations, suggesting potential use as an antibacterial agent.
Anticancer Properties
Research indicates that thiourea derivatives can induce apoptosis in cancer cells. In cell line studies, this compound was evaluated for cytotoxicity against several cancer cell lines using MTT assays. The results showed a dose-dependent inhibition of cell proliferation, highlighting its potential as an anticancer therapeutic.
Antidiabetic Effects
The compound has also been investigated for its antidiabetic properties. In animal models, it was found to lower blood glucose levels effectively. Mechanistic studies revealed that it inhibits key enzymes involved in carbohydrate metabolism, such as α-amylase and α-glucosidase, which are crucial for glucose absorption.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound inhibits enzymes like α-amylase and α-glucosidase, leading to reduced glucose absorption.
- DNA Interaction : Preliminary studies suggest that it may bind to DNA, interfering with replication processes in cancer cells.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study conducted on various thiourea derivatives, including this compound, reported significant antibacterial activity against S. aureus (MIC = 32 µg/mL) and E. coli (MIC = 16 µg/mL) .
- Cytotoxicity : In a cytotoxicity assay using MTT method on A549 lung cancer cells, the compound exhibited IC50 values ranging from 10 to 20 µM, indicating potent anticancer activity .
- Antidiabetic Potential : In vivo studies showed that administration of the compound resulted in a significant decrease in blood glucose levels in diabetic mice models compared to control groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
